molecular formula C18H21NS B12608539 N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-42-5

N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine

Cat. No.: B12608539
CAS No.: 648419-42-5
M. Wt: 283.4 g/mol
InChI Key: PPRUQSRNWMQXDB-UHFFFAOYSA-N
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Description

N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C18H21NS. This compound is characterized by a cyclopentane ring substituted with a benzyl group and a phenylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with benzylamine and phenylthiol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Temperature: Typically around 80-100°C

    Catalyst: Commonly used catalysts include acids or bases

    Solvent: Solvents such as ethanol or methanol are often used

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:

    Continuous Flow Reactors: To maintain consistent reaction conditions

    Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones

    Reduction: The compound can be reduced to remove the phenylsulfanyl group

    Substitution: The benzyl group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective

    Substitution: Various electrophiles can be used for substitution reactions

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Cyclopentane derivatives without the phenylsulfanyl group

    Substitution: Benzyl-substituted cyclopentane derivatives

Scientific Research Applications

N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    N-Benzyl-2-phenylethylamine: Similar structure but with an ethyl group instead of a cyclopentane ring

    N-Benzyl-2-phenylpyrimidin-4-amine: Contains a pyrimidine ring instead of a cyclopentane ring

    N-Benzyl-2-phenylpyrrolidine: Features a pyrrolidine ring instead of a cyclopentane ring

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound.

Properties

CAS No.

648419-42-5

Molecular Formula

C18H21NS

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-2-phenylsulfanylcyclopentan-1-amine

InChI

InChI=1S/C18H21NS/c1-3-8-15(9-4-1)14-19-17-12-7-13-18(17)20-16-10-5-2-6-11-16/h1-6,8-11,17-19H,7,12-14H2

InChI Key

PPRUQSRNWMQXDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)SC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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